4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline
Overview
Description
4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a nitro group and two methyl groups attached to the aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline typically involves the following steps:
Nitration: The nitration of p-toluidine to form 4-nitro-p-toluidine.
Coupling Reaction: The coupling of 4-nitro-p-toluidine with 4-methylaniline under acidic conditions to form the desired compound.
The reaction conditions for these steps include:
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Coupling Reaction: Acidic medium, typically hydrochloric acid, at room temperature.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Reduction: 4-Methyl-N-(4-aminophenyl)-N-(p-tolyl)aniline.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The compound’s aromatic structure allows it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-(4-aminophenyl)-N-(p-tolyl)aniline: A reduced form of the compound with an amino group instead of a nitro group.
4-Methyl-N-(4-chlorophenyl)-N-(p-tolyl)aniline: A halogenated derivative with a chlorine atom on the aromatic ring.
Uniqueness
4-Methyl-N-(4-nitrophenyl)-N-(p-tolyl)aniline is unique due to the presence of both a nitro group and two methyl groups, which confer specific chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
4-methyl-N-(4-methylphenyl)-N-(4-nitrophenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-15-3-7-17(8-4-15)21(18-9-5-16(2)6-10-18)19-11-13-20(14-12-19)22(23)24/h3-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPWXACSUPBIDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482413 | |
Record name | 4-Methyl-N-(4-methylphenyl)-N-(4-nitrophenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20440-92-0 | |
Record name | 4-Methyl-N-(4-methylphenyl)-N-(4-nitrophenyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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